Incadronic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Incadronic acid is synthesized through a multi-step process involving the reaction of cycloheptylamine with methylene bisphosphonic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the bisphosphonate structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

化学反应分析

Types of Reactions: Incadronic acid primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions, forming stable complexes .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Complexation Reactions: Often involve metal salts like calcium chloride or magnesium sulfate in aqueous solutions.

Major Products:

Substitution Reactions: Yield various substituted bisphosphonates.

Complexation Reactions: Form metal-bisphosphonate complexes.

科学研究应用

Scientific Research Applications

Incadronic acid has been extensively studied in various scientific fields:

A. Chemistry

- Coordination Chemistry : It serves as a ligand to form stable metal complexes, facilitating various chemical reactions.

B. Biology

- Bone Metabolism Studies : The compound is instrumental in research focused on bone resorption and metabolism, particularly in understanding osteoclast activity.

C. Medicine

- Treatment of Bone Diseases : this compound is explored for its efficacy in managing conditions like osteoporosis and hypercalcemia associated with malignancies .

- Oncology : It has shown potential in treating cancers such as multiple myeloma and leukemia by reducing tumor cell proliferation and inducing apoptosis .

Clinical Applications

This compound's clinical utility is notable in several areas:

A. Hypercalcemia of Malignancy

Clinical trials indicate that this compound effectively lowers serum calcium levels in patients suffering from hypercalcemia due to malignancies, although its use is less prevalent compared to other bisphosphonates like zoledronic acid .

B. Cancer Treatment

- Multiple Myeloma : Case studies demonstrate significant improvements in bone pain and mobility among patients treated with this compound.

- Metastatic Breast Cancer : In clinical cohorts, it has been associated with a reduced incidence of skeletal-related events (SREs) compared to historical controls not receiving bisphosphonate therapy.

In Vitro Studies

Research has shown that this compound exhibits varying degrees of anti-proliferative activity against different cancer cell lines:

| Cell Line | IC50 (μM) | Comparison to Zoledronic Acid |

|---|---|---|

| RAW 264.7 | ~216 | 1.5 times lower |

| MCF-7 | ~13 | Comparable |

| PC-3 | ~340 | Weaker than cisplatin |

These values indicate that while this compound may not be as potent as other bisphosphonates, it still demonstrates selective action against specific cancer types.

Industrial Applications

Beyond medical uses, this compound finds applications in:

- Bone-targeting Drug Development : Its properties are leveraged in creating drugs aimed at targeting bone tissues effectively.

- Industrial Processes : Utilized as a stable bisphosphonate compound in various industrial applications requiring chemical stability.

Case Studies

Several documented case studies highlight the effectiveness of this compound:

- Case Study A : A patient with multiple myeloma showed significant pain reduction and improved mobility after three months on this compound therapy.

- Case Study B : Patients with metastatic breast cancer receiving this treatment had fewer skeletal-related events compared to those not on bisphosphonate therapy.

作用机制

Incadronic acid exerts its effects by binding to hydroxyapatite in bone tissue. During bone resorption, osteoclasts release the bisphosphonate, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and thereby reducing bone resorption .

相似化合物的比较

Zoledronic Acid: Another nitrogen-containing bisphosphonate with higher potency in inhibiting bone resorption.

Alendronic Acid: Widely used in treating osteoporosis, similar in structure but with different pharmacokinetic properties.

Pamidronic Acid: Used in treating hypercalcemia of malignancy, similar mechanism but different clinical applications

Uniqueness of Incadronic Acid: this compound is unique due to its specific cycloheptylamino group, which provides distinct pharmacological properties. It has shown effectiveness in inducing apoptosis in hematopoietic tumor cells, a feature not commonly observed in other bisphosphonates .

生物活性

Incadronic acid, also known as incadronate or YM-175, is a third-generation amino-bisphosphonate primarily used for its anti-resorptive properties in bone diseases. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in oncology and bone metabolism disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications.

This compound has the chemical formula and a molar mass of approximately 287.19 g/mol. As a nitrogen-containing bisphosphonate, it functions by inhibiting the mevalonate pathway, crucial for the post-translational prenylation of GTP-binding proteins, including Rap1. This inhibition leads to apoptosis in hematopoietic tumor cells through the activation of caspases 3, 4, and 7, which are pivotal in the apoptotic process .

Mechanism Summary:

- Inhibition of Farnesyl Pyrophosphate Synthase : Interferes with protein prenylation.

- Caspase Activation : Induces apoptosis in cancer cells.

- Anti-resorptive Activity : Reduces osteoclast-mediated bone resorption.

In Vitro Studies

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. In comparative studies, it demonstrated lower efficacy than other bisphosphonates like zoledronic acid but still showed promising results:

| Cell Line | IC50 (μM) | Comparison to Zoledronic Acid |

|---|---|---|

| RAW 264.7 | ~216 | 1.5 times lower |

| MCF-7 | ~13 | Comparable |

| PC-3 | ~340 | Weaker than cisplatin |

In these studies, this compound's IC50 values were found to be significantly higher than those of more potent compounds but still indicated a selective action against specific cancer cell lines .

Clinical Applications

This compound has been investigated for its therapeutic potential in treating hypercalcemia associated with malignancies and other cancers such as multiple myeloma and leukemia. Clinical trials have shown that it effectively reduces serum calcium levels in patients with malignancy-related hypercalcemia, although its use is less common compared to other bisphosphonates like zoledronic acid .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study A : A patient with multiple myeloma treated with this compound exhibited a significant reduction in bone pain and improvement in mobility after three months of treatment.

- Case Study B : In a cohort of patients with metastatic breast cancer, administration of this compound resulted in decreased incidence of skeletal-related events (SREs) compared to historical controls treated with no bisphosphonate therapy.

Comparative Analysis with Other Bisphosphonates

This compound's biological activity can be contrasted with that of other bisphosphonates:

| Bisphosphonate | Mechanism | Efficacy (IC50) | Clinical Use |

|---|---|---|---|

| This compound | GTP-binding protein inhibition | Variable (216 μM) | Hypercalcemia, myeloma |

| Zoledronic Acid | Osteoclast inhibition | ~0.1 μM | Osteoporosis, SRE prevention |

| Pamidronate | Osteoclast inhibition | ~0.5 μM | Osteoporosis, Paget's disease |

属性

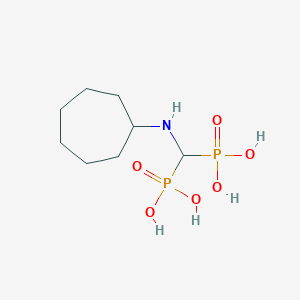

IUPAC Name |

[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRDQHOZTAOILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154283 | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

124351-85-5 | |

| Record name | Incadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Incadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 124351-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does incadronic acid exert its effects on bone metabolism?

A: this compound, a third-generation bisphosphonate, primarily acts by inhibiting osteoclastic bone resorption. [] While the exact mechanism is not fully elucidated, bisphosphonates are known to bind to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling where osteoclasts are present. This binding interferes with osteoclast function, ultimately leading to reduced bone breakdown. [, ]

Q2: What is the molecular structure of this compound?

A: this compound ((1-hydroxy-3-pyridyl-amino)-propane-1,1-bisphosphonic acid) is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided research excerpts do not offer detailed spectroscopic data for this compound.

Q3: Which cancers have been studied in the context of this compound treatment, and what are the potential benefits?

A: Research suggests that this compound may be effective in managing bone metastases, particularly in breast cancer. [] One proposed mechanism involves the suppression of tumor growth in bone through the inhibition of osteoclastic bone resorption. [] Additionally, this compound has been explored as part of a combination therapy with antibodies targeting CLDN18.2, a protein expressed in various cancers, including gastric, esophageal, pancreatic, lung, ovarian, colon, liver, head and neck, and gallbladder cancers. [, ] The rationale behind this combination therapy lies in the potential of this compound to stimulate γδ T cells, specifically Vγ9Vδ2 T cells, which could enhance the anti-tumor immune response elicited by CLDN18.2-targeting antibodies. []

Q4: How does this compound compare to other bisphosphonates in terms of anti-proliferative activity?

A: In vitro studies indicate that certain aminomethylenebisphosphonic acids, potentially including this compound, exhibit comparable anti-proliferative activity to zoledronic acid against J774E macrophages. [] Furthermore, these compounds demonstrate superior activity compared to this compound in inhibiting the proliferation of RAW 264.7 macrophages, PC-3 human prostate cancer cells, and MCF-7 human breast cancer cells. []

Q5: What are the potential limitations or challenges associated with this compound therapy?

A: While in vitro and preclinical data appear promising, studies in sheep with induced osteoporosis using this compound (specifically compound trans-7) did not fully support the expected efficacy in blocking interactions and mutual activation of osteoclasts and tumor metastatic cells. [] This highlights the importance of further research to fully elucidate the efficacy and safety profile of this compound in various clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。